4-(Methylamino)pyrimidine-2-carboxylic acid
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Overview
Description
4-(Methylamino)pyrimidine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)pyrimidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyrimidine with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of N-alkylated pyrimidine derivatives.
Scientific Research Applications
4-(Methylamino)pyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Methylamino)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis, thereby impacting cell proliferation and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)pyrimidine-5-carboxylic acid
- 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid
- 2-Amino-4,6-diarylpyrimidine derivatives
Uniqueness
4-(Methylamino)pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C6H7N3O2 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-(methylamino)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c1-7-4-2-3-8-5(9-4)6(10)11/h2-3H,1H3,(H,10,11)(H,7,8,9) |
InChI Key |
CUUPNTPQBYROTM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=C1)C(=O)O |
Origin of Product |
United States |
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